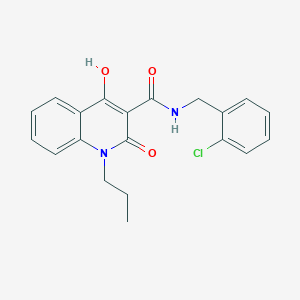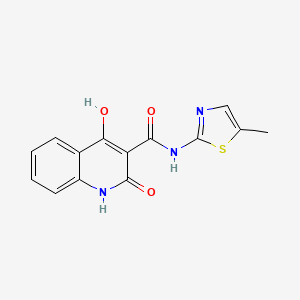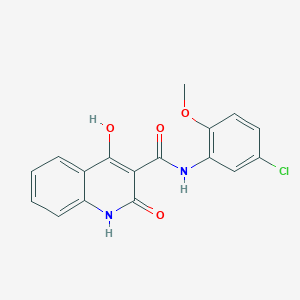
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as CQ1, is a synthetic compound that belongs to the quinolinecarboxamide family. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neurobiology, N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential neuroprotective effects. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In addition, N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to improve cognitive function in animal models of Alzheimer's disease.
In immunology, N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. This suggests that N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide may have potential applications in the treatment of autoimmune diseases and inflammatory disorders.
作用機序
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it is believed to exert its effects through multiple pathways, including the inhibition of DNA topoisomerase II, the modulation of intracellular calcium levels, and the activation of the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and modulate immune function. In addition, N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to increase glucose uptake and improve insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. In addition, N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied, and its effects have been well-characterized in a variety of experimental systems.
However, there are also some limitations to the use of N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments. For example, its effects may vary depending on the cell type or experimental system used. In addition, the optimal concentration and duration of treatment may need to be determined for each experimental system.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research could focus on the development of more potent analogs of N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide with improved efficacy and selectivity. Another area of research could focus on the use of N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in combination with other drugs or therapies for the treatment of cancer, neurodegenerative diseases, and other disorders. Finally, further research is needed to fully elucidate the mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide and its potential applications in various fields of scientific research.
合成法
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxyaniline with ethyl acetoacetate, followed by cyclization and oxidation reactions. The final product is obtained through the reaction of the intermediate compound with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-24-13-7-6-9(18)8-12(13)20-17(23)14-15(21)10-4-2-3-5-11(10)19-16(14)22/h2-8H,1H3,(H,20,23)(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRYCYROWLKCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

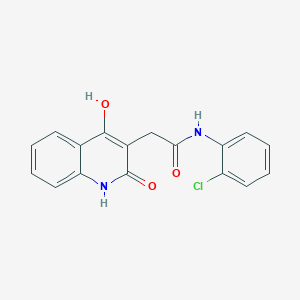
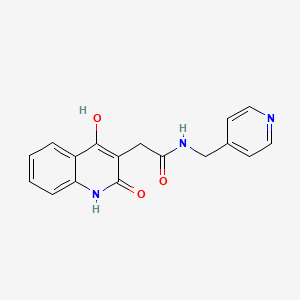
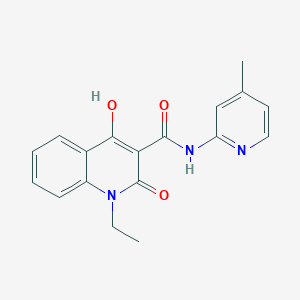
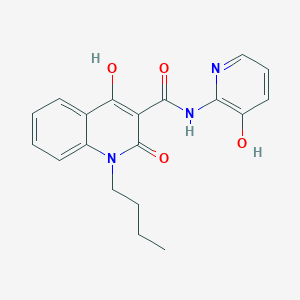
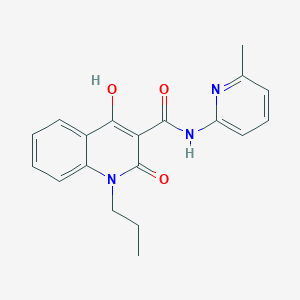
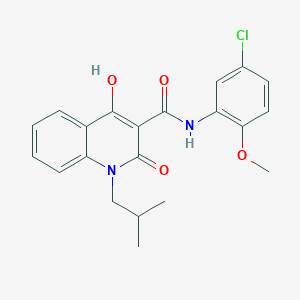

![4-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913535.png)
![3,3'-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]methylene}bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913545.png)
![ethyl (2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5913548.png)

![4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913566.png)
